An In-Depth Technical Guide on the Core Properties of 1,2,5-Trimethylpyrrole
An In-Depth Technical Guide on the Core Properties of 1,2,5-Trimethylpyrrole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 1,2,5-trimethylpyrrole, a substituted pyrrole derivative of interest in various scientific domains, including organic synthesis and medicinal chemistry. This document details its chemical and physical characteristics, spectroscopic data, and safety information. A detailed experimental protocol for its synthesis via the Paal-Knorr reaction is provided, along with a mechanistic illustration. While the direct interaction of 1,2,5-trimethylpyrrole with specific biological signaling pathways is not extensively documented in current literature, this guide discusses the known biological relevance of the broader pyrrole class of compounds, highlighting its role as a versatile scaffold in the development of therapeutic agents. All quantitative data is presented in structured tables for clarity and ease of comparison.
Chemical and Physical Properties
1,2,5-Trimethylpyrrole is a flammable liquid that is irritating to the skin, eyes, and respiratory system.[1][2] It is characterized by the chemical formula C₇H₁₁N and a molecular weight of 109.17 g/mol .[3]
Table 1: Physical and Chemical Properties of 1,2,5-Trimethylpyrrole
| Property | Value | Source |
| Molecular Formula | C₇H₁₁N | [3] |
| Molecular Weight | 109.17 g/mol | [2][3] |
| CAS Number | 930-87-0 | [3] |
| Appearance | Clear to yellow or brown liquid | [4] |
| Boiling Point | 171-173 °C at 760 mmHg | [1][2][4][5][6] |
| Density | 0.807 - 0.919 g/mL at 20-25 °C | [2][5][7][8] |
| Refractive Index (n20/D) | 1.498 - 1.500 | [2][5][7][8] |
| Flash Point | 52 - 52.2 °C (125.6 - 126 °F) (closed cup) | [2][5][7][8] |
| Water Solubility | Slightly soluble | [4] |
Spectroscopic Properties
The structural characterization of 1,2,5-trimethylpyrrole is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Table 2: Spectroscopic Data of 1,2,5-Trimethylpyrrole
| Technique | Data | Source |
| ¹H NMR | Data available, specific shifts not fully detailed in sources. | [1] |
| ¹³C NMR | Data available, specific shifts not fully detailed in sources. | [1][9][10] |
| Infrared (IR) Spectroscopy | Spectra available. | [3] |
| Mass Spectrometry (MS) | GC-MS data available; Top 5 Peaks (m/z): 108.0 (99.99), 109.0 (65.93), 94.0 (19.15), 107.0 (5.67), 110.0 (5.10). | [1] |
Synthesis of 1,2,5-Trimethylpyrrole
The most common and efficient method for the synthesis of 1,2,5-trimethylpyrrole is the Paal-Knorr synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione, with a primary amine, methylamine.[2][11][12] The reaction is typically catalyzed by an acid.
Reaction Mechanism
The Paal-Knorr synthesis of 1,2,5-trimethylpyrrole proceeds through the following steps:
-
Amine Addition: The primary amine (methylamine) attacks one of the carbonyl groups of the 1,4-dicarbonyl compound (2,5-hexanedione) to form a hemiaminal intermediate.
-
Cyclization: An intramolecular nucleophilic attack by the nitrogen atom on the second carbonyl group leads to the formation of a five-membered cyclic intermediate.
-
Dehydration: The cyclic intermediate undergoes dehydration, losing two molecules of water, to form the aromatic pyrrole ring.
Caption: Paal-Knorr synthesis of 1,2,5-trimethylpyrrole.
Experimental Protocol: Paal-Knorr Synthesis
This protocol outlines a general procedure for the synthesis of N-substituted pyrroles, which can be adapted for 1,2,5-trimethylpyrrole.
Materials:
-
2,5-Hexanedione
-
Methylamine (solution in a suitable solvent, e.g., THF or water)
-
Glacial Acetic Acid (catalyst and solvent)
-
Ethanol
-
Deionized Water
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (or other suitable drying agent)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for thin-layer chromatography (TLC)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,5-hexanedione (1.0 equivalent) and a solution of methylamine (1.1-1.5 equivalents).
-
Solvent and Catalyst Addition: Add glacial acetic acid to the flask to serve as both the solvent and the acid catalyst.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Partition the mixture between water and ethyl acetate.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic phases, wash with brine, and dry over magnesium sulfate.[13]
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude 1,2,5-trimethylpyrrole can be further purified by distillation.
-
Caption: General experimental workflow for the synthesis of 1,2,5-trimethylpyrrole.
Biological Relevance and Signaling Pathways
While specific studies detailing the direct interaction of 1,2,5-trimethylpyrrole with biological signaling pathways are limited, the pyrrole scaffold is a prominent feature in a vast array of biologically active molecules and approved pharmaceuticals.[14][15] Pyrrole-containing compounds have demonstrated a wide range of therapeutic activities, including anticancer, antimicrobial, and antiviral effects.[14][15]
Derivatives of the pyrrole nucleus have been shown to interact with various biological targets. For instance, certain pyrrolo[1,2-b][1][12][13]benzothiadiazepines have been found to exert anti-proliferative activity by interfering with the Akt-mTOR signaling pathway and modulating the bax:bcl-2 ratio in leukemia cells.[16] The Akt-mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
Caption: Example of a signaling pathway modulated by pyrrole derivatives.
It is important to note that this diagram illustrates the activity of more complex pyrrole derivatives and not 1,2,5-trimethylpyrrole itself. Further research is required to elucidate the specific biological targets and signaling pathways directly affected by 1,2,5-trimethylpyrrole.
Safety and Handling
1,2,5-Trimethylpyrrole is a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation.[1][2]
Table 3: GHS Hazard Information for 1,2,5-Trimethylpyrrole
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | 3 | H226: Flammable liquid and vapor |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Handling:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use only outdoors or in a well-ventilated area.
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
-
Keep the container tightly closed.
First Aid:
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
Disposal:
-
Dispose of contents/container to an approved waste disposal plant.
Conclusion
1,2,5-Trimethylpyrrole is a valuable building block in organic synthesis with well-defined physical, chemical, and spectroscopic properties. Its synthesis is readily achievable through the established Paal-Knorr reaction. While its direct role in modulating specific signaling pathways remains an area for future investigation, the broader class of pyrrole-containing compounds exhibits significant biological activities, underscoring the potential of 1,2,5-trimethylpyrrole as a lead scaffold in drug discovery and development. This guide provides a foundational understanding of its core properties to aid researchers and scientists in their work with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. 1,2,5-Trimethylpyrrole | C7H11N | CID 70260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1,2,5-Trimethylpyrrole 99 930-87-0 [sigmaaldrich.com]
- 6. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 1,2,5-trimethyl pyrrole, 930-87-0 [thegoodscentscompany.com]
- 9. spectrabase.com [spectrabase.com]
- 10. benchchem.com [benchchem.com]
- 11. Pyrrole synthesis [organic-chemistry.org]
- 12. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Piperine Inhibits TGF-β Signaling Pathways and Disrupts EMT-Related Events in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pyrrolo[1,2-b][1,2,5]benzothiadiazepines (PBTDs) exert their anti-proliferative activity by interfering with Akt-mTOR signaling and bax:bcl-2 ratio modulation in cells from chronic myeloid leukemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

